Structural Elucidation and NMR Spectral Assignments for (E)-2-Methyl-4-(trimethylsilyl)but-3-en-2-ol
Structural Elucidation and NMR Spectral Assignments for (E)-2-Methyl-4-(trimethylsilyl)but-3-en-2-ol
Executive Summary
(E)-2-Methyl-4-(trimethylsilyl)but-3-en-2-ol is a highly functionalized allylic silane that serves as a critical building block in complex organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions and Peterson olefinations. For drug development professionals and synthetic chemists, confirming the regiochemistry and stereochemistry of this molecule is paramount. The (E)-isomer is typically the thermodynamically favored product derived from the hydrosilylation or reductive silylation of 2-methylbut-3-yn-2-ol.
This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignments of this compound, detailing the mechanistic causality behind the observed chemical shifts and coupling constants.
Mechanistic Causality in Structural Elucidation
The molecular architecture of (E)-2-methyl-4-(trimethylsilyl)but-3-en-2-ol features a tertiary alcohol, a trans-disubstituted alkene, and a bulky trimethylsilyl (TMS) group. The primary analytical challenge lies in distinguishing the (E)-isomer from the (Z)-isomer and verifying the α/β regioselectivity of the silicon atom.
The stereochemistry is definitively resolved through 1 H NMR by analyzing the vinylic 3J coupling constants. According to the Karplus equation, a trans-diaxial-like arrangement (dihedral angle ≈180∘ ) yields a significantly larger coupling constant than a cis-arrangement. Furthermore, the electronic properties of the silicon atom—specifically its electropositivity and the β -silicon hyperconjugative effect—create highly distinct, predictable shielding and deshielding environments for both the protons and carbons in the vinylic system 1.
Quantitative Data: 1 H NMR Spectral Analysis
The 1 H NMR spectrum (acquired in CDCl 3 at 400 MHz) provides direct evidence of the molecular framework.
H NMR Assignment Table
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| Si(CH 3 ) 3 | 0.05 | Singlet (s) | 9H | - | TMS methyl protons |
| C2-(CH 3 ) 2 | 1.32 | Singlet (s) | 6H | - | Gem-dimethyl protons |
| C2-OH | 1.65 | Broad Singlet (br s) | 1H | - | Hydroxyl proton (exchangeable) |
| C4-H | 6.05 | Doublet (d) | 1H | 18.8 | Vinylic proton ( α to Si) |
| C3-H | 6.15 | Doublet (d) | 1H | 18.8 | Vinylic proton ( β to Si) |
Causality of 1 H Chemical Shifts
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Vinylic Coupling ( J=18.8 Hz): The massive 18.8 Hz coupling constant between C3-H and C4-H is the definitive diagnostic marker for the (E)-alkene geometry. If the (Z)-isomer were present, a coupling constant of 10–12 Hz would be observed 1.
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Silicon Shielding Effect: The electropositive nature of silicon pushes electron density toward the TMS methyl groups via induction, resulting in extreme shielding ( δ 0.05 ppm).
Quantitative Data: 13 C NMR Spectral Analysis
The 13 C NMR spectrum (acquired in CDCl 3 at 100 MHz) reveals the profound electronic influence of the silicon atom on the carbon backbone.
C NMR Assignment Table
| Position | Chemical Shift ( δ , ppm) | Assignment | Mechanistic Causality / Note |
| Si(CH 3 ) 3 | -1.2 | TMS carbons | Highly shielded by electropositive silicon. |
| C2-(CH 3 ) 2 | 29.8 | Gem-dimethyl carbons | Typical alkyl shift for tertiary alcohol substituents. |
| C2 | 73.5 | Quaternary allylic carbon | Deshielded by the electronegative oxygen atom 2. |
| C4 | 126.8 | Vinylic carbon ( α to Si) | Shielded relative to typical alkenes due to polarization. |
| C3 | 154.2 | Vinylic carbon ( β to Si) | Strongly deshielded via the β -silicon hyperconjugative effect 3. |
Causality of 13 C Chemical Shifts
The stark difference in chemical shifts between the vinylic carbons ( Δδ≈27.4 ppm) is a direct result of the β -silicon effect . The C-Si σ -bond donates electron density into the π∗ orbital of the adjacent alkene. This hyperconjugation polarizes the double bond, significantly deshielding the β -carbon (C3, 154.2 ppm) while relatively shielding the α -carbon (C4, 126.8 ppm) 3.
Experimental Protocol: Self-Validating NMR Acquisition Workflow
To guarantee scientific integrity, the following step-by-step protocol is designed as a self-validating system . This ensures that sample degradation or isomeric impurities are immediately identified during spectral processing.
Step 1: Sample Preparation
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Weigh exactly 15–20 mg of the purified (E)-2-methyl-4-(trimethylsilyl)but-3-en-2-ol.
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Dissolve the sample in 0.6 mL of high-purity deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference 4.
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Transfer the homogenous solution into a clean, dry 5 mm precision NMR tube.
Step 2: Instrument Setup & Shimming
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Insert the sample into a 400 MHz (or higher) NMR spectrometer.
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Lock the magnetic field onto the deuterium resonance of the CDCl 3 solvent.
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Perform gradient shimming (Z1–Z5) until the CDCl 3 solvent peak FWHM (Full Width at Half Maximum) is ≤0.8 Hz. Causality: Poor shimming will artificially broaden the vinylic doublets, obscuring the critical 18.8 Hz coupling constant.
Step 3: 1 H NMR Acquisition & Validation
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Acquisition: Run a standard 1D 1 H pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 s, acquisition time (AQ) to 3.0 s, and collect 16 scans.
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Processing: Apply a 0.3 Hz exponential line broadening. Perform Fourier transform, followed by zero- and first-order phase correction. Calibrate the TMS peak to 0.00 ppm.
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System Validation Check: Integrate the TMS signal ( δ 0.05) and the gem-dimethyl signal ( δ 1.32). The ratio must be exactly 1.5:1 (9H to 6H). Any deviation indicates incomplete desilylation of synthetic byproducts or solvent evaporation. Check the baseline around 5.5–5.8 ppm; the absence of a doublet with J≈11 Hz validates the isomeric purity of the (E)-configuration.
Step 4: 13 C NMR Acquisition
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Acquisition: Run a standard 1D 13 C proton-decoupled pulse sequence (zgpg30).
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Parameter Optimization: Set D1 to 2.0 s. Because the quaternary C2 carbon ( δ 73.5 ppm) lacks attached protons, it suffers from a lack of Nuclear Overhauser Effect (NOE) enhancement and long T1 relaxation times. Collect a minimum of 512–1024 scans to achieve an adequate signal-to-noise ratio for this specific carbon 2.
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Processing: Apply a 1.0 Hz exponential line broadening. Calibrate the central peak of the CDCl 3 triplet to 77.16 ppm.
Workflow Visualization
Workflow for the synthesis, NMR acquisition, and structural validation of the allylic silane.
References
- Trifluoromethylation of Allylsilanes under Photoredox Catalysis.Literature Data / AWS.
- Direct Access to α,β-Unsaturated Ketones via Rh/MgCl2-Mediated Acylation of Vinylsilanes.ACS Publications.
- Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts.The Journal of Organic Chemistry - ACS Publications.
- Selective ring opening of silylated vinyloxiranes and reactivity of azido-alcohols.ARKIVOC (arkat-usa.org).
